

EPNP as an Activity-Based Probe for Profiling Fatty Acid Metabolism Enzymes

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Compound of Interest

Compound Name:	1,2-Epoxy-3-(<i>p</i> -nitrophenoxy)propane
Cat. No.:	B1217041

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Application Notes & Protocols for Researchers

Introduction

Etomoxir-Propargyl (EPNP) is a powerful activity-based probe (ABP) derived from Etomoxir, a well-known irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β -oxidation.^{[1][2]} While Etomoxir has been widely used to study fatty acid oxidation (FAO), recent chemoproteomic studies have revealed that it is not strictly specific to CPT1 and interacts with a broader range of proteins involved in fatty acid metabolism and transport.^{[1][2][3]} This promiscuity has been leveraged in the design of EPNP, an Etomoxir analogue modified with a terminal alkyne group. This "clickable" handle allows for the covalent attachment of reporter tags (e.g., biotin, fluorophores) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the identification and quantification of EPNP's protein targets in complex biological systems.^[3]

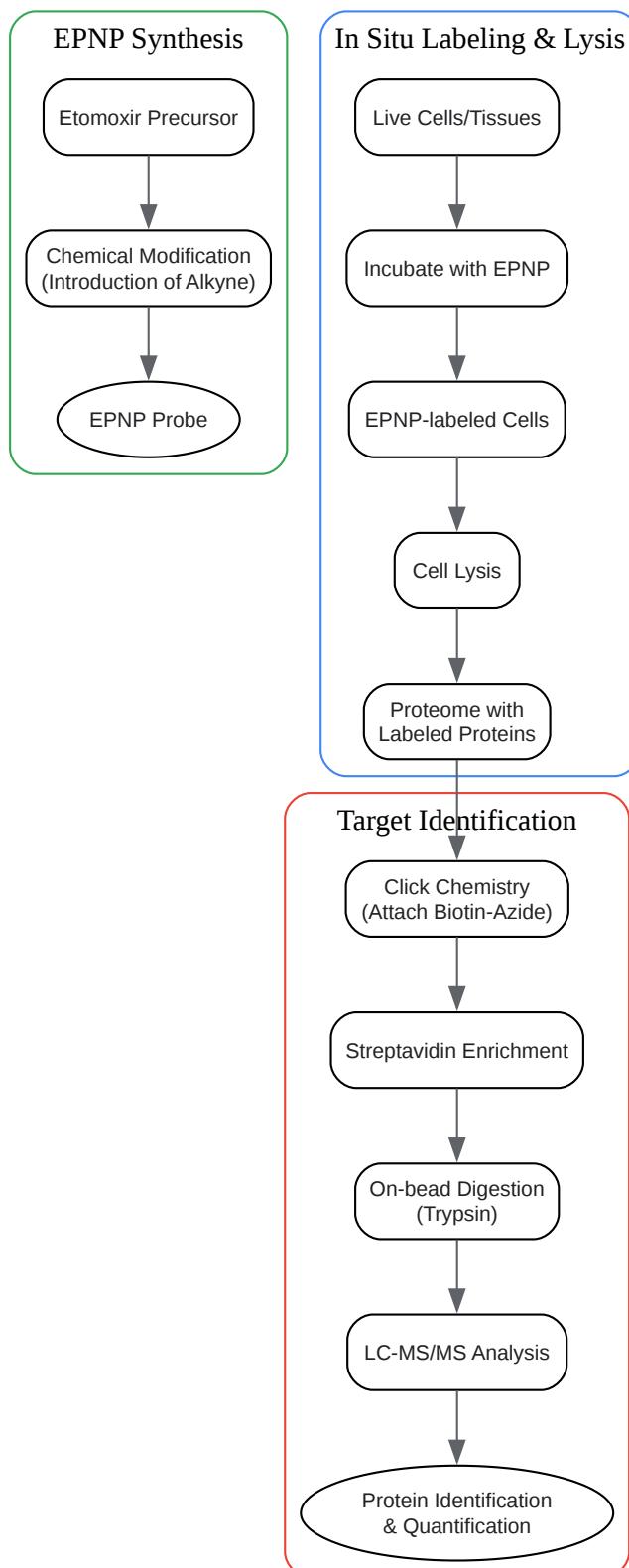
This document provides detailed protocols for the synthesis and application of EPNP as an activity-based probe for profiling enzymes involved in fatty acid metabolism. These protocols are intended for researchers in academia and the pharmaceutical industry engaged in drug discovery, target identification, and the study of metabolic pathways.

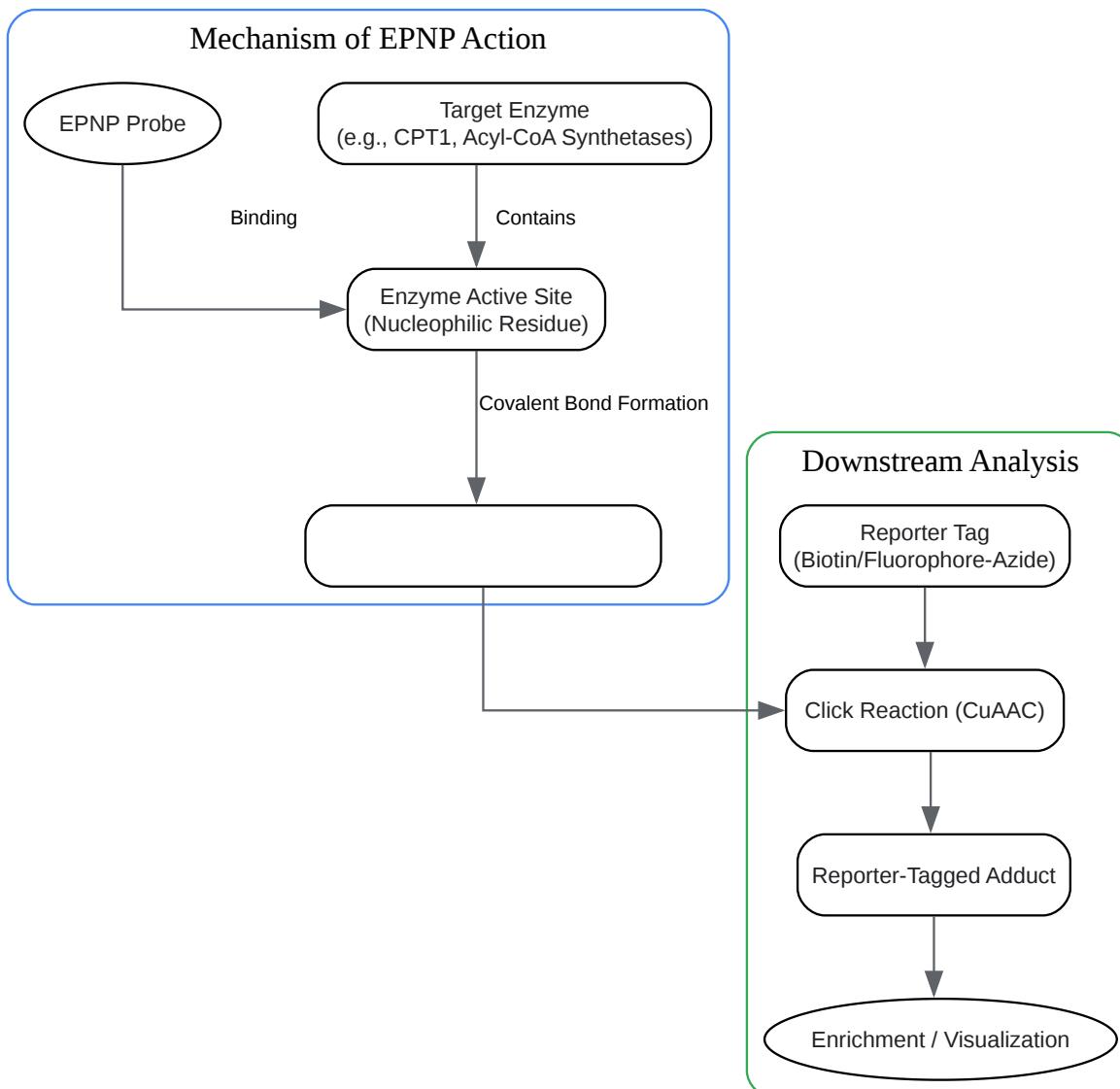
Principle of the Method

The experimental workflow for utilizing EPNP as an activity-based probe involves several key steps:

- Synthesis of EPNP: An alkyne handle is incorporated into the Etomoxir scaffold.
- In Situ Labeling: Live cells or organisms are treated with the EPNP probe, which covalently binds to the active sites of its target enzymes.
- Cell Lysis and Protein Extraction: The labeled cells are lysed to release the proteome.
- Click Chemistry Conjugation: A reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide for visualization) is attached to the alkyne handle of the EPNP-protein conjugate.
- Enrichment and/or Visualization: Biotin-tagged proteins are enriched using streptavidin affinity chromatography. Fluorescently tagged proteins can be visualized by in-gel fluorescence scanning or microscopy.
- Proteomic Analysis: Enriched proteins are identified and quantified using mass spectrometry-based proteomics.

Signaling Pathways and Experimental Workflow Diagrams





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